molecular formula C14H15NO3 B5913657 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one

4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5913657
M. Wt: 245.27 g/mol
InChI Key: UKVSJSFNUXSVOR-UHFFFAOYSA-N
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Description

4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPMC belongs to the class of coumarin derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound can also be easily modified to produce analogs with improved pharmacological properties. However, the limitations of using this compound in lab experiments include its poor solubility in water and its limited bioavailability.

Future Directions

The potential therapeutic applications of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one are vast, and there are many future directions for research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the treatment of liver diseases. Moreover, the role of this compound in the treatment of neurological disorders such as Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. This compound has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor properties. The mechanism of action of this compound is not fully understood, but it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to exhibit a wide range of biochemical and physiological effects and has many advantages and limitations for lab experiments. Finally, there are many future directions for research on this compound, including the development of novel drug delivery systems and the investigation of its role in the treatment of liver diseases and neurological disorders.

Synthesis Methods

The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and subsequent purification. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been shown to have a protective effect on the liver and can be used for the treatment of liver diseases.

properties

IUPAC Name

4-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-10-5-1-2-6-12(10)18-14(17)11(13)9-15-7-3-4-8-15/h1-2,5-6,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVSJSFNUXSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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